molecular formula C21H17N3 B15166542 4-imidazol-1-yl-2,6-diphenylaniline CAS No. 647835-37-8

4-imidazol-1-yl-2,6-diphenylaniline

Cat. No.: B15166542
CAS No.: 647835-37-8
M. Wt: 311.4 g/mol
InChI Key: MGSKMMKGAMTOCO-UHFFFAOYSA-N
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Description

4-Imidazol-1-yl-2,6-diphenylaniline is a compound that features an imidazole ring attached to a diphenylaniline structure Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-imidazol-1-yl-2,6-diphenylaniline typically involves the formation of the imidazole ring followed by its attachment to the diphenylaniline moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and allow for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Imidazol-1-yl-2,6-diphenylaniline can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the imidazole ring or the diphenylaniline moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or diphenylaniline are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-Imidazol-1-yl-2,6-diphenylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-imidazol-1-yl-2,6-diphenylaniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. This binding can inhibit or activate enzymes, leading to therapeutic effects. The compound’s structure allows it to interact with DNA and proteins, further contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Imidazol-1-yl-2,6-diphenylaniline is unique due to the presence of both the imidazole ring and the diphenylaniline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

647835-37-8

Molecular Formula

C21H17N3

Molecular Weight

311.4 g/mol

IUPAC Name

4-imidazol-1-yl-2,6-diphenylaniline

InChI

InChI=1S/C21H17N3/c22-21-19(16-7-3-1-4-8-16)13-18(24-12-11-23-15-24)14-20(21)17-9-5-2-6-10-17/h1-15H,22H2

InChI Key

MGSKMMKGAMTOCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2N)C3=CC=CC=C3)N4C=CN=C4

Origin of Product

United States

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